molecular formula C20H26N4O3S B6530612 2-(3-methylphenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946202-33-1

2-(3-methylphenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No. B6530612
CAS RN: 946202-33-1
M. Wt: 402.5 g/mol
InChI Key: REIKHZXRYZFKAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl, pyridinyl, and piperazinyl rings would likely contribute to the rigidity of the molecule, while the sulfonyl and acetamide groups could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the phenyl ring could undergo electrophilic aromatic substitution, the pyridinyl ring could participate in nucleophilic substitution reactions, and the piperazinyl ring could react with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it would likely be soluble in organic solvents due to the presence of the phenyl and pyridinyl rings, and it could form hydrogen bonds due to the sulfonyl and acetamide groups .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-17-5-4-6-18(15-17)16-20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-7-2-3-8-21-19/h2-8,15H,9-14,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIKHZXRYZFKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

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